5-Chlorothiophen-3-amine
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Overview
Description
5-Chlorothiophen-3-amine is a useful research compound. Its molecular formula is C4H4ClNS and its molecular weight is 133.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Amination A notable application of 5-Chlorothiophen-3-amine derivatives involves selective amination processes. For instance, Ji, Li, and Bunnelle (2003) highlighted the selective amination of polyhalopyridines using a palladium-Xantphos complex, which demonstrated excellent chemoselectivity and yield, mainly producing 5-amino-2-chloropyridine from 5-bromo-2-chloropyridine (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Cancer Research In the realm of anticancer research, Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, showcasing significant activity against specific breast and colorectal cancer cell lines. The compound's molecular target was identified as TIP47, a protein associated with the IGF II receptor, marking it as a potential anticancer agent (Han-Zhong Zhang et al., 2005).
Synthesis of Derivatives Liu et al. (2006) focused on synthesizing derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, employing aza-Wittig reactions as the key step. This work underscores the versatility of this compound derivatives in synthesizing structurally diverse compounds (Jianchao Liu et al., 2006).
Oxazaphospholidine Synthesis The stereocontrolled synthesis of oligonucleoside phosphorothioates using nucleoside 3'-O-oxazaphospholidine derivatives is another scientific application. Oka, Wada, and Saigo (2003) reported on the preparation of 2-chloro-1,3,2-oxazaphospholidine derivatives from various enantiopure 1,2-amino alcohols, demonstrating the relevance in nucleotide chemistry (N. Oka, T. Wada, & K. Saigo, 2003).
Safety and Hazards
The safety information for 5-Chlorothiophen-3-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
5-chlorothiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKAVYVUVXLHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559723 |
Source
|
Record name | 5-Chlorothiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123403-75-8 |
Source
|
Record name | 5-Chlorothiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.